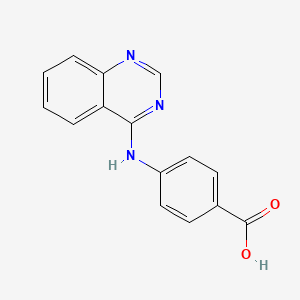

4-(Quinazolin-4-ylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Quinazolin-4-ylamino)benzoic acid” is a chemical compound with the empirical formula C15H11N3O2 and a molecular weight of 265.27 . It is a solid substance .

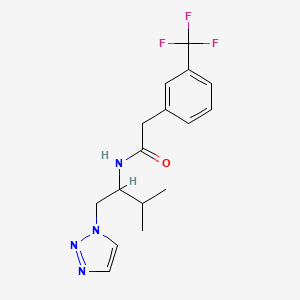

Molecular Structure Analysis

The molecular structure of “4-(Quinazolin-4-ylamino)benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1NC2=NC=NC3=CC=CC=C23 .

Scientific Research Applications

Kinase Inhibition

- Quinazolin-4-ylamino derivatives, including those similar to 4-(Quinazolin-4-ylamino)benzoic acid, have been explored for their role as kinase inhibitors. Specifically, some derivatives have shown potential as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which could have implications in cancer treatment (Wissner et al., 2005).

Antimicrobial Activity

- Quinazolinone derivatives have demonstrated significant antimicrobial properties. For example, certain compounds derived from 4-(Quinazolin-4-ylamino)benzoic acid have shown potent anti-bacterial and anti-fungal activities, which could be beneficial in treating infections (Mohamed et al., 2010).

Synthesis and Transformations

- The synthesis and transformation of quinazolin-4-ylamino benzoic acids and their derivatives are of interest for their unique fluorescent properties. These compounds could be utilized in the development of novel fluorescent materials (Avetisyan et al., 2007).

Anti-inflammatory Potential

- Research into [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids, related to quinazolin-4-ylamino benzoic acids, indicates potential anti-inflammatory properties. These compounds could contribute to new treatments for inflammatory conditions (Красовська, 2022).

Antiviral Applications

- Certain (quinazolin-4-ylamino)methyl-phosphonates, synthesized through microwave irradiation, have been evaluated for their antiviral activity, particularly against Tobacco mosaic virus (TMV). This suggests potential applications in developing antiviral agents (Luo et al., 2012).

Structure and Biological Screening

- The structural characterization and biological screening of quinazolin-4-ylamino derivatives have been conducted, revealing potential antiproliferative activity against certain cancer cell lines. This underscores their potential in cancer research (Kumar et al., 2019).

Drug Discovery and Design

- Quinazolin-4-ylamino derivatives are involved in the design and synthesis of novel drugs with antimicrobial activities, particularly against both gram-positive and gram-negative bacteria (Myangar & Raval, 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-(Quinazolin-4-ylamino)benzoic acid are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .

Mode of Action

4-(Quinazolin-4-ylamino)benzoic acid interacts with its targets by inhibiting the formation of biofilms, which are communities of bacteria that adhere to each other on a surface . This compound has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Furthermore, it impedes the twitching motility of Pseudomonas cells, a trait which augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, and the compound’s action leads to a decrease in biofilm formation, cell surface hydrophobicity, exopolysaccharide production, and twitching motility .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

The result of the compound’s action is a decrease in the virulence of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound reduces the bacteria’s ability to adhere to surfaces, form protective biofilms, and invade host tissues . This could potentially make infections caused by these bacteria easier to treat.

properties

IUPAC Name |

4-(quinazolin-4-ylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTLIIKTRIMNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinazolin-4-ylamino)benzoic acid | |

CAS RN |

33683-30-6 |

Source

|

| Record name | 33683-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2930391.png)

![(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2930392.png)

![N-[(3-bromophenyl)(cyano)methyl]-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2930393.png)

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B2930394.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2930402.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)